molecular formula C14H15NO2 B13468759 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13468759
M. Wt: 229.27 g/mol
InChI Key: SPPLOJQBJNNLFA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxirane ring, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 4-methoxybenzyl cyanide with an appropriate epoxide under basic conditions to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. The use of protecting groups and subsequent deprotection steps may also be employed to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO or THF.

Major Products Formed

    Oxidation: Formation of 6-(4-Hydroxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.

    Reduction: Formation of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the methoxyphenyl group and the nitrile functionality, which provide distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Biological Activity

6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound notable for its unique structure, which combines a methoxyphenyl group and a nitrile group. This combination is believed to confer significant biological activity, making the compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 185.24 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight185.24 g/mol
CAS Number1548557-61-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitrile group can act as an electrophile, allowing it to react with nucleophiles, while the methoxyphenyl group may enhance binding affinity to various receptors or enzymes involved in biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The spirocyclic nature and functional groups present in this compound suggest potential activity against bacterial and fungal strains. In vitro studies have shown that spirocyclic compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for anticancer activity, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Further research is necessary to establish its efficacy and safety profiles.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various spirocyclic compounds, including derivatives of this compound, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than 100 µg/mL.
  • Anticancer Evaluation : In a comparative study, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 20 µM, suggesting moderate anticancer activity that warrants further exploration.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
6-(2-Fluoro-4-nitrophenyl)-2-oxaspiro[3.3]heptaneSpirocyclicAntimicrobial
2-Oxa-6-azaspiro[3.3]heptaneSpirocyclicAnticancer

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C14H15NO2/c1-16-12-4-2-11(3-5-12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3

InChI Key

SPPLOJQBJNNLFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC3(C2)COC3)C#N

Origin of Product

United States

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